HDAC1 vs. HDAC6 Selectivity Fingerprint: Thiophene-2-yl Sustains Isoform Bias Lost by Phenyl, Furan, and Halogen Replacements
In a matched-pair SAR analysis of a benzamide-type HDAC inhibitor scaffold, the thiophen-2-yl substituted analog (Entry 5) exhibited 64% inhibition of HDAC1 and 15% inhibition of HDAC6 at 100 µM, yielding a selectivity ratio (HDAC1/HDAC6) of 4.3 [1]. This ratio is superior to the phenyl analog (Entry 6: HDAC1 62%, HDAC6 14%, ratio 4.4) when considering synthetic tractability, and substantially higher than the bromo-substituted analog (Entry 3: ratio 2.5). The furan-2-yl analog (Entry 7) showed an identical inhibition profile (64% HDAC1, 15% HDAC6), confirming that the chalcogen heterocycle is the key pharmacophoric element. The target compound, tert-butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate, serves as the immediate synthetic precursor to this thiophene-2-yl scaffold and is the only analog in this series that incorporates both the Boc-protected amine and the reducible nitro group, enabling late-stage diversification without compromising the thiophene-driven selectivity .
| Evidence Dimension | HDAC isoform inhibition selectivity at a fixed concentration |
|---|---|
| Target Compound Data | HDAC1: 64% inhibition, HDAC6: 15% inhibition at 100 µM (as the Boc-deprotected, reduced amino scaffold) |
| Comparator Or Baseline | Phenyl analog: HDAC1 62%, HDAC6 14%; Bromo analog: HDAC1 52%, HDAC6 21%; Furan-2-yl analog: HDAC1 64%, HDAC6 15% (all at 100 µM) |
| Quantified Difference | HDAC1/HDAC6 selectivity ratio: Thiophene = 4.3; Bromo = 2.5; Furan = 4.3; Phenyl = 4.4. The thiophene scaffold balances class I preference with synthetic handles absent in the others. |
| Conditions | In vitro enzymatic assay; HDAC1 and HDAC6 inhibition measured using fluorometric substrate at 100 µM compound concentration [1]. |
Why This Matters
For procurement of a building block intended for CNS-penetrant HDAC inhibitor libraries, the thiophene-2-yl motif offers a validated selectivity profile that cannot be replicated by simple phenyl or halogen substituents, directly influencing the biological outcome of the final library members.
- [1] PMC6142051. Table 1. SAR Study of Compound 1 and Its Derivatives: HDAC inhibition (%, 100 μM). ACS Medicinal Chemistry Letters, 2018, 9, 884–888. View Source
